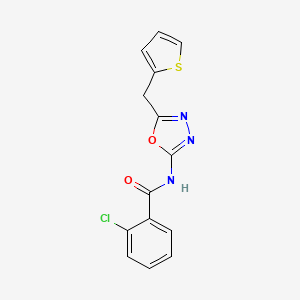

2-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O2S/c15-11-6-2-1-5-10(11)13(19)16-14-18-17-12(20-14)8-9-4-3-7-21-9/h1-7H,8H2,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBAMISOMLMRAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact withUDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase , an enzyme involved in bacterial cell wall synthesis

Biological Activity

The compound 2-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and comparative efficacy against various diseases.

Chemical Structure and Properties

The molecular formula for 2-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is C13H10ClN3OS, with a molecular weight of 295.76 g/mol. The compound features a chlorine atom , a thiophene ring , and an oxadiazole moiety , which are critical for its biological interactions.

Research indicates that compounds containing oxadiazole derivatives often exhibit antitumor and antiviral properties. The biological activity of 2-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide can be attributed to:

- Inhibition of Cancer Cell Proliferation : Studies have shown that oxadiazole derivatives can induce apoptosis in various cancer cell lines. For instance, derivatives with similar structures have demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .

- Antiviral Activity : Similar compounds have been evaluated for their ability to inhibit viral polymerases. For example, non-nucleoside inhibitors derived from oxadiazoles have shown promise against dengue virus by disrupting the viral replication process .

Biological Activity Data

The following table summarizes the biological activities reported for 2-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide and related compounds:

| Activity Type | Cell Line/Pathogen | IC50/EC50 Value | Reference |

|---|---|---|---|

| Antitumor | MCF-7 (breast cancer) | 0.65 µM | |

| Antitumor | MEL-8 (melanoma) | 2.41 µM | |

| Antiviral | Dengue virus | Submicromolar | |

| Cytotoxicity | U937 (leukemia) | 10.38 µM |

Case Studies and Research Findings

- Cytotoxicity Assays : A study evaluating the cytotoxic effects of various oxadiazole derivatives found that those structurally related to 2-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide exhibited varying degrees of cytotoxicity against different cancer cell lines. The mechanism involved increased p53 expression and caspase activation leading to apoptosis .

- Antiviral Screening : In high-throughput screening assays aimed at identifying dengue virus polymerase inhibitors, several oxadiazole derivatives were found to significantly inhibit viral replication in vitro, suggesting a potential therapeutic role for 2-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide in treating viral infections .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Oxadiazole Ring

a) Thiophene vs. Phenyl Derivatives

- Compound 25 (N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide) lacks the methylene bridge between the thiophene and oxadiazole, resulting in a direct thiophen-2-yl attachment.

- LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) substitutes the oxadiazole with a 4-methoxyphenylmethyl group. The methoxy group enhances hydrophilicity, contrasting with the electron-rich thiophene in the target compound .

b) Halogenated Thiophene Derivatives

- HSGN-238 (N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide) introduces a chlorine atom on the thiophene ring and a trifluoromethoxy group on the benzamide. The trifluoromethoxy group increases electron-withdrawing effects, which may enhance metabolic stability compared to the target’s 2-chloro substituent .

Substituent Variations on the Benzamide Moiety

a) Halogen Position and Type

- Compound 26 (N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide) substitutes the benzamide with a para-bromo group. Bromine’s larger atomic radius and polarizability compared to chlorine could influence binding affinity and lipophilicity .

- HSGN-235 (3-fluoro-4-(trifluoromethoxy)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide) incorporates multiple fluorine atoms, enhancing electronegativity and resistance to oxidative metabolism .

b) Alkoxy and Aromatic Substituents

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.